

# Glycofurol: A Technical Guide on its Historical Development and Initial Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycofurol

Cat. No.: B153818

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of **Glycofurol**, detailing its initial synthesis, physicochemical properties, and its first applications in research as a novel pharmaceutical solvent. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on the foundational studies that established **Glycofurol** as a valuable excipient in parenteral formulations.

## Introduction and Historical Development

**Glycofurol**, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, emerged in the mid-20th century as a promising non-aqueous solvent for parenteral pharmaceutical formulations. Its development was driven by the need for vehicles capable of dissolving water-insoluble drugs for injection. The first documented introduction of **Glycofurol** as an injectable solvent was in a 1956 German publication by Spiegelberg, Schläpfer, Zbinden, and Studer.<sup>[1]</sup> This seminal work positioned **Glycofurol** as a well-tolerated and effective solvent, particularly when diluted, laying the groundwork for its use in pharmaceutical research and development.

**Glycofurol** is synthesized through the reaction of tetrahydrofurfuryl alcohol with ethylene oxide.<sup>[1]</sup> A subsequent purification process is employed to produce specific grades, such as **Glycofurol** 75, which is characterized by a specific range of ethylene oxide units ( $n=1-2$ ) and a minimum purity of 95%.<sup>[1]</sup>

# Physicochemical and Toxicological Properties

The initial research on **Glycofurol** focused on characterizing its physical, chemical, and toxicological profiles to establish its suitability as a parenteral excipient.

## Physicochemical Properties

**Glycofurol** is a clear, colorless, and nearly odorless liquid with a slightly bitter taste.[1] It is miscible with water and ethanol in all proportions.[1] The following tables summarize the key physicochemical properties of **Glycofurol**, with a focus on **Glycofurol** 75, the most commonly referenced grade in early research.

Table 1: General Physicochemical Properties of **Glycofurol** 75

Property	Value
Chemical Name	$\alpha$ -[(Tetrahydro-2-furanyl)methyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl)
CAS Number	31692-85-0
Average Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>4</sub>
Average Molecular Weight	190.24 g/mol
Boiling Point	80-100 °C
Density (at 20°C)	1.070-1.090 g/cm <sup>3</sup>
Dynamic Viscosity (at 20°C)	8-18 mPa·s
Refractive Index	~1.4545

Table 2: Solubility of **Glycofurol** at 20°C

Solvent	Solubility
Water	Miscible in all proportions
Ethanol (95%)	Miscible in all proportions
Glycerin	Miscible in all proportions
Polyethylene glycol 400	Miscible in all proportions
Propylene glycol	Miscible in all proportions
Arachis oil	Immiscible
Castor oil	Miscible (may become cloudy)
Isopropyl ether	Immiscible
Petroleum ether	Immiscible

Data sourced from multiple references.[1]

## Toxicological Profile

Early toxicological studies established **Glycofurol** as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[1] Its tolerability was found to be comparable to that of propylene glycol.[1] Undiluted **Glycofurol**, however, can cause irritation.[1]

Table 3: Early Toxicological Data for **Glycofurol**

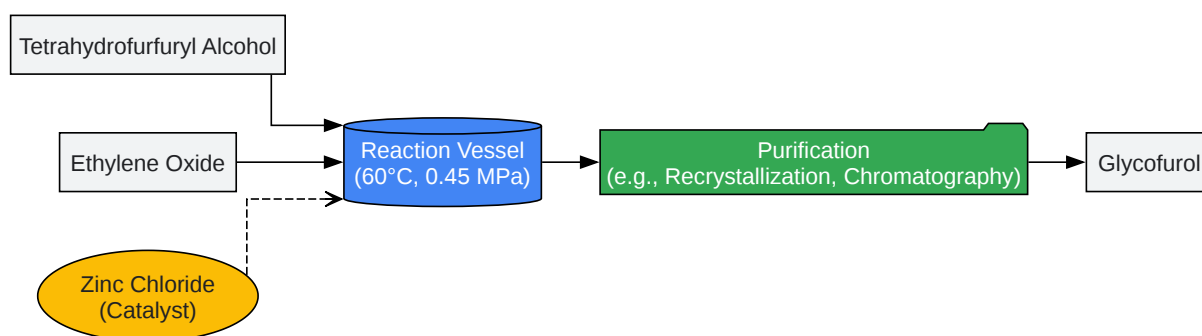
Test	Species	Route of Administration	Value	Reference
LD50	Mouse	Intraperitoneal	7800 mg/kg	Arzneimittel-Forschung. 1978; 28:1586
LDLo	Rat	Intravenous	1000 mg/kg	Arzneimittel-Forschung. 1978; 28:1586

## First Use in Research: Experimental Protocols and Findings

The initial research on **Glycofurol** focused on its application as a solvent to enhance the solubility and bioavailability of poorly water-soluble drugs for parenteral administration. While the full, detailed experimental protocols from the earliest publications are not readily available, this section reconstructs the methodologies based on the published findings and common practices of the era.

### Synthesis of Glycofurol

The synthesis of **Glycofurol** involves the ethoxylation of tetrahydrofurfuryl alcohol.



[Click to download full resolution via product page](#)

Synthesis of **Glycofurol** from Tetrahydrofurfuryl Alcohol and Ethylene Oxide.

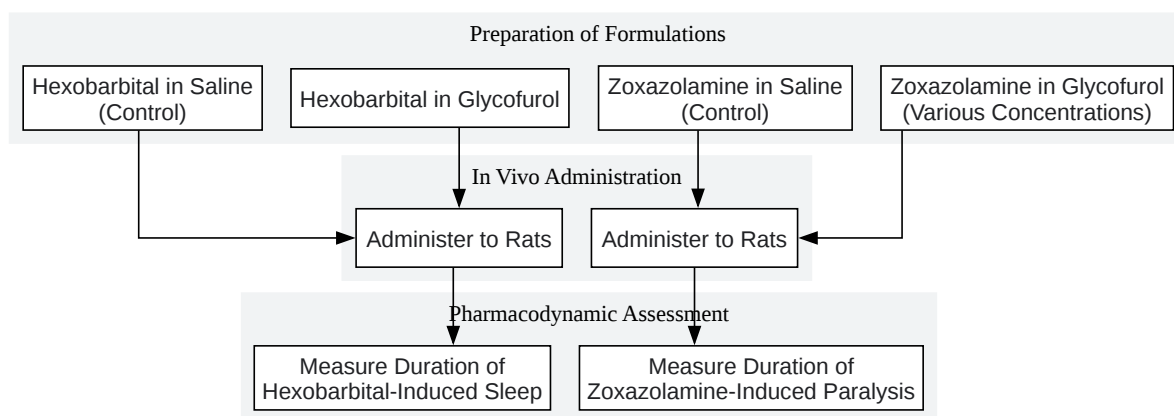
Methodology:

- Tetrahydrofurfuryl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as zinc chloride.[2]
- The reaction is carried out under controlled temperature and pressure, for instance, at 60°C and 0.45 MPa for a specified duration.[2]

- The resulting crude **Glycofurol** is then purified using methods like recrystallization or chromatography to achieve the desired grade and purity.<sup>[2]</sup>

## Early Pharmacological Studies: Interaction with Hexobarbital and Zoxazolamine

A significant early area of research was understanding the in vivo effects of **Glycofurol** as a vehicle. A 1978 study investigated the influence of **Glycofurol** on the pharmacological actions of hexobarbital (a barbiturate hypnotic) and zoxazolamine (a muscle relaxant).



[Click to download full resolution via product page](#)

Experimental workflow for studying the effect of **Glycofurol** on drug action.

### Methodology:

- Animal Models: The studies were conducted in rats.
- Drug Formulations:
  - Hexobarbital was prepared in both saline (as a control) and 100% **Glycofurol** solutions.

- Zoxazolamine was prepared in saline and in various concentrations of **Glycofurol** (e.g., 12.5%, 25%, 50%).
- Administration: The formulations were administered to the rats.
- Endpoint Measurement:
  - For hexobarbital, the duration of sleep (loss of righting reflex) was measured.
  - For zoxazolamine, the duration of paralysis was recorded.
- Data Analysis: The results from the **Glycofurol** vehicle groups were compared to the saline control groups.

#### Key Findings:

- **Glycofurol** significantly prolonged the duration of sleep induced by hexobarbital.
- **Glycofurol** increased the duration of paralysis caused by zoxazolamine, with higher concentrations of **Glycofurol** leading to a greater effect. A 50% **Glycofurol** solution with zoxazolamine was found to be lethal.[\[3\]](#)

Table 4: Effect of **Glycofurol** on Hexobarbital-Induced Sleep Time in Rats

Vehicle	Average Sleep Duration (minutes $\pm$ SE)
Saline	41.0 $\pm$ 2.9
100% Glycofurol	243.3 $\pm$ 39.4

SE = Standard Error

Table 5: Effect of **Glycofurol** Concentration on Zoxazolamine-Induced Paralysis in Rats

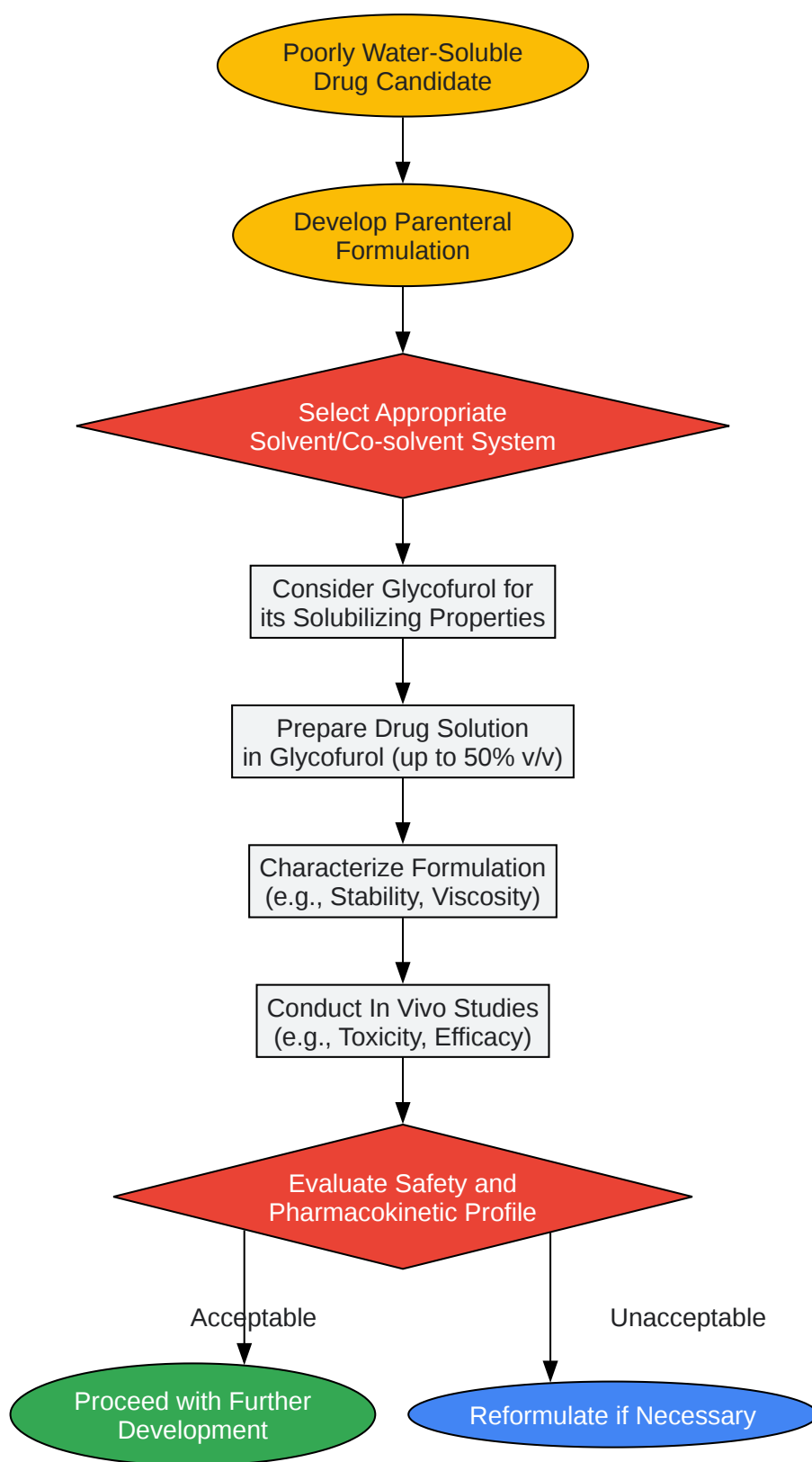
Glycofurol Concentration	Increase in Paralysis Duration
12.5%	~33%
25%	~100%
50%	Lethal

These early pharmacological studies were crucial in demonstrating that **Glycofurol** was not merely an inert solvent but could also influence the pharmacokinetics and pharmacodynamics of the drugs dissolved in it. This highlighted the importance of vehicle selection in preclinical and clinical studies.

## Early Applications in Drug Formulation

The primary initial application of **Glycofurol** was as a solvent in parenteral products for intravenous or intramuscular injection, often at concentrations up to 50% v/v.[\[1\]](#) Its ability to dissolve a wide range of water-insoluble drugs made it a valuable tool for formulation scientists.[\[4\]](#)

Beyond parenteral use, early research also explored its potential as a penetration enhancer and solvent in topical and intranasal formulations, primarily in animal studies.[\[1\]](#)



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. phexcom.com [phexcom.com]
- 2. bocsci.com [bocsci.com]
- 3. glycofurol [thegoodscentcompany.com]
- 4. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glycofurol: A Technical Guide on its Historical Development and Initial Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153818#historical-development-and-first-use-of-glycofurol-in-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)